
Balsaminone B
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Overview
Description
Balsaminone B is a natural product found in Impatiens balsamina with data available.
Scientific Research Applications
Pharmacological Applications
1. Antiviral Activity
Recent studies have highlighted the potential of Balsaminone B as an antiviral agent. In a virtual screening study involving three hundred phytocompounds, Balsaminone A (closely related to this compound) demonstrated significant binding affinity against viral proteins associated with COVID-19, suggesting that similar compounds could be explored for antiviral development .
2. Anticancer Properties
Research indicates that derivatives of Balsaminone, including Balsaminone A and potentially this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation in A549 (lung cancer), Bel-7402 (liver cancer), and HeLa (cervical cancer) cell lines . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
3. Anti-allergic and Anti-inflammatory Effects
This compound has been noted for its anti-allergic properties in animal models. Specifically, it has shown antipruritic activity in mice, indicating its potential use in treating allergic reactions and inflammation . This aligns with findings that suggest dibenzofuran derivatives can modulate inflammatory pathways.
4. Antioxidant Activity
Dibenzofuran compounds, including this compound, have been investigated for their antioxidant capabilities. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage associated with various diseases .
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of dibenzofuran derivatives revealed that compounds similar to this compound exhibited significant anticancer activity across multiple cell lines. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics, suggesting a promising avenue for further research into their use as anticancer agents .
Case Study 2: Antiviral Screening
In silico studies have demonstrated that certain dibenzofuran derivatives possess strong binding affinities to viral proteins implicated in COVID-19 infection. The molecular docking scores indicated a favorable interaction with both the main protease and spike protein of the virus, supporting the hypothesis that these compounds could serve as lead candidates for antiviral drug development .
Properties
Molecular Formula |
C27H22O10 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
21-methoxy-20-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione |
InChI |
InChI=1S/C27H22O10/c1-34-26-17-16-18(29)11-6-2-3-7-12(11)19(30)25(16)36-23(17)13-8-4-5-9-14(13)24(26)37-27-22(33)21(32)20(31)15(10-28)35-27/h2-9,15,20-22,27-28,31-33H,10H2,1H3/t15-,20-,21+,22-,27+/m1/s1 |
InChI Key |
NAVQPSCNRHEZLY-FPISNOLNSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C3=C1C4=C(O3)C(=O)C5=CC=CC=C5C4=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C3=C1C4=C(O3)C(=O)C5=CC=CC=C5C4=O)OC6C(C(C(C(O6)CO)O)O)O |
Synonyms |
5-beta-D-glucosyloxy-6-methoxydinaphtho(1,2-b-2',3'-d)furan-7,12-dione balsaminone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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